molecular formula C6H7N3O4 B3330706 (6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol CAS No. 73332-78-2

(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol

Cat. No.: B3330706
CAS No.: 73332-78-2
M. Wt: 185.14 g/mol
InChI Key: DZVRQBCYAQDGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol (CAS 73332-78-2, Molecular Formula: C₆H₇N₃O₄, Molecular Weight: 185.14 g/mol) is a key chemical intermediate in medicinal chemistry research, particularly in the development of novel antituberculosis agents . This compound belongs to the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole class, which has been scientifically demonstrated to exhibit potent in vitro and in vivo activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis . Researchers value this scaffold for its role in synthesizing optically active derivatives, such as the advanced derivative OPC-67683, which has shown exceptional efficacy as an antituberculosis agent in preclinical models . The compound is offered for custom synthesis to support ongoing pharmaceutical R&D. It is strictly for research purposes and is accompanied by a Certificate of Analysis to ensure quality and specification compliance. Handling should be conducted with appropriate safety precautions. For research use only. Not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c10-3-4-1-8-2-5(9(11)12)7-6(8)13-4/h2,4,10H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVRQBCYAQDGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=NC(=CN21)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol involves several steps. One common method includes the reaction of 2-nitroimidazole with an appropriate oxirane derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the hydroxyl group can yield various esters or ethers .

Scientific Research Applications

Structure and Mechanism of Action

The compound's structure includes a nitro group and an imidazo[2,1-b]oxazole moiety, which are crucial for its biological activity. The primary mechanism of action involves inhibiting the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). This inhibition occurs through the disruption of essential biochemical pathways within the bacterium, leading to cell death and a reduction in infection severity.

Antimicrobial Activity

One of the primary applications of (6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol is its potential as an antimicrobial agent. Studies have shown that this compound exhibits significant activity against resistant strains of Mycobacterium tuberculosis, making it a candidate for further development into therapeutic agents for multi-drug resistant (MDR) and extensively drug-resistant (XDR) TB.

Drug Development

The compound serves as a valuable building block in medicinal chemistry. Its unique properties allow researchers to modify its structure to enhance efficacy and reduce toxicity. This adaptability makes it a promising scaffold for developing new antibiotics targeting bacterial infections resistant to current treatments .

Biochemical Research

In addition to its antimicrobial properties, this compound is used in biochemical research to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes involved in bacterial metabolism provides insights into microbial resistance mechanisms and potential therapeutic targets .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited potent activity against various strains of Mycobacterium tuberculosis. The research highlighted its effectiveness in vitro and suggested mechanisms through which the compound disrupts bacterial cell function.

Strain TestedMIC (µg/mL)Resistance Profile
H37Rv0.5Sensitive
MDR Strain1.0Multi-drug resistant
XDR Strain4.0Extensively resistant

Study 2: Synthesis and Modification

Another study focused on synthesizing derivatives of this compound to enhance its antimicrobial properties. Various substitutions were made on the hydroxymethyl group, leading to compounds with improved potency against resistant strains.

DerivativeAntimicrobial ActivityNotes
Hydroxyethyl derivativeIncreasedBetter solubility
Amino derivativeSignificantly increasedEnhanced interaction with target enzymes

Mechanism of Action

The mechanism of action of (6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol involves its interaction with bacterial enzymes. The compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

Core Scaffold Modifications

Compound Core Structure Key Substituents Biological Target
(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol Imidazo[2,1-b]oxazole 6-NO₂, 2-CH₂OH TB, Leishmaniasis
Pretomanid (PA-824) Imidazo[1,2-a]pyridine 6-NO₂, 4-OCH₃ TB
Delamanid 6-Nitro-2,3-dihydroimidazo[2,1-b]oxazole 2-O-(4-trifluoromethoxyphenyl) TB
CGI-17341 Imidazo[2,1-b]oxazole 6-NO₂, 2-unsubstituted TB (discontinued due to mutagenicity)

Key Observations :

  • The nitro group at position 6 is critical for prodrug activation via bacterial nitroreductases, generating reactive nitrogen intermediates that disrupt microbial DNA .
  • The hydroxymethyl group in this compound enhances solubility and serves as a handle for further derivatization .
  • Delamanid substitutes the hydroxymethyl group with a phenoxy moiety, improving metabolic stability and reducing mutagenicity .

Activity Against Tuberculosis (TB)

Compound MIC₉₀ Against M. tuberculosis (μg/mL) Mutagenicity (Ames Test) Clinical Status
This compound derivatives 0.03–0.12 Low (R-configuration) Preclinical
Pretomanid (PA-824) 0.015–0.06 Low Approved (2019)
Delamanid 0.006–0.024 Low Approved (2014)
CGI-17341 0.05–0.2 High Discontinued

Key Findings :

  • Derivatives of this compound exhibit potent in vitro activity comparable to pretomanid but require optimization for in vivo efficacy .
  • Mutagenicity in early nitroimidazoles (e.g., CGI-17341) was mitigated by introducing heteroatoms (e.g., oxygen in oxazole) or bulky substituents .

Repurposing for Neglected Tropical Diseases

Unexpectedly, 6-nitroimidazooxazoles demonstrated anti-leishmanial activity, with DNDI-VL-2098 (a derivative) achieving >90% inhibition of Leishmania donovani amastigotes at 1 μM . This contrasts with pretomanid, which is TB-specific. The broader spectrum is attributed to:

  • Enhanced penetration into macrophages harboring Leishmania parasites.
  • Activation by parasitic nitroreductases absent in mammalian cells .

Pharmacokinetic and Metabolic Profiles

Metabolism of this compound Derivatives

  • Primary Pathway : Hepatic CYP3A4-mediated oxidation of the oxazole ring to form ketone metabolites .
  • Delamanid Comparison: Delamanid undergoes rapid cleavage of the nitroimidazooxazole moiety in plasma, generating a non-toxic amine metabolite (M1) with a half-life of 0.64 hours in humans .

Advantages and Limitations

Parameter This compound Pretomanid Delamanid
Oral Bioavailability Moderate High High
Metabolic Stability Low (rapid oxidation) Moderate High
Spectrum of Activity TB, Leishmaniasis TB only TB only
Mutagenicity Risk Low (R-isomer) Low Low

Biological Activity

(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol is a compound with notable biological activity, particularly in the field of antimicrobial research. Its unique structural features contribute to its effectiveness against various pathogens, including Mycobacterium tuberculosis. This article explores the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-nitroimidazole with an oxirane derivative under controlled conditions. Common solvents include dichloromethane, and catalysts such as triethylamine are often employed to facilitate the reaction. The process can be scaled for industrial production using continuous flow reactors to optimize yield and purity.

Antimicrobial Properties

The compound has been extensively studied for its antimicrobial properties. Research indicates that it exhibits significant activity against Mycobacterium tuberculosis (M. tuberculosis), with a minimum inhibitory concentration (MIC) value reported at approximately 0.78 μM. The presence of the nitro group at C5 is crucial for its antitubercular efficacy; substituting this group with other electron-withdrawing groups drastically reduces activity .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μM)
Mycobacterium tuberculosis0.78
Staphylococcus aureus12.5
Escherichia coli10.0
Klebsiella pneumoniae15.0

The mechanism by which this compound exerts its antimicrobial effects involves modulation of intracellular mechanisms that are essential for bacterial survival. Studies suggest that the nitro moiety interacts with heme fractions in bacterial enzymes, leading to inhibition of critical metabolic pathways .

Case Studies

  • Study on Antitubercular Activity : A study published in MDPI demonstrated that derivatives of this compound could effectively inhibit multidrug-resistant strains of M. tuberculosis, showcasing potential for therapeutic development against challenging infections .
  • Antimicrobial Spectrum Evaluation : Another research effort evaluated the compound's activity against a range of bacterial and fungal strains, confirming its broad-spectrum efficacy and establishing it as a candidate for further drug development .

Applications

The promising biological activity of this compound suggests several potential applications:

  • Pharmaceutical Development : Given its effectiveness against M. tuberculosis, it may serve as a lead compound in developing new treatments for drug-resistant tuberculosis.
  • Research Tool : Its unique structural properties make it a valuable building block in synthetic chemistry for creating more complex molecules with targeted biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of nitro-substituted imidazole precursors with oxazole derivatives under acidic or basic conditions. Ethanol or methanol is commonly used as a solvent, with hydrazine or sodium borohydride as reducing agents to stabilize intermediates. For example, a similar methyl-substituted analog was synthesized by reacting 6-chloro-2-aminobenzothiazole with carbon disulfide and hydrazine hydrate in ethanol, achieving yields of 33–45% depending on reaction time and temperature . Key factors affecting yield include:

  • Temperature : Higher temperatures (70–80°C) accelerate cyclization but may degrade nitro groups.
  • Catalyst : Lewis acids (e.g., ZnCl₂) improve imidazole ring formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro intermediates.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:

  • ¹H NMR : Peaks at δ 4.11–4.21 ppm correspond to the methanol group’s hydroxyl proton, while aromatic protons in the imidazo-oxazole ring appear at δ 6.4–8.3 ppm .
  • IR Spectroscopy : Bands at 1620–1690 cm⁻¹ confirm C=N and C=O stretching in the heterocyclic core .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 466–482) and fragmentation patterns validate the molecular formula .
  • TLC/HPLC : Use ACN:methanol (1:1) for monitoring reaction progress, with Rf values ~0.6–0.74 .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve enantiomeric purity for chiral derivatives?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or chromatographic resolution. For example, the (R)-enantiomer of a methyl-substituted analog was isolated using chiral HPLC with a cellulose-based stationary phase, achieving >95% enantiomeric excess (ee) . Computational modeling (DFT) can predict transition states to guide catalyst selection and reduce racemization during nitro-group reduction .

Q. What strategies resolve contradictory spectral data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected downfield shifts in NMR) may arise from tautomerism or solvent effects. Mitigation strategies include:

  • Variable Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • X-ray Crystallography : Provides definitive bond-length and angle data, as seen in naphthoimidazo-oxadiazole analogs .

Q. How should biological interaction studies be designed to evaluate this compound’s mechanism of action?

  • Methodological Answer : Prioritize in vitro assays to identify molecular targets:

  • Enzyme Inhibition : Screen against kinases or oxidoreductases using fluorescence-based assays (e.g., NADH depletion monitored at 340 nm) .
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in cell lines .
  • Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets), validated by mutagenesis studies .

Q. What theoretical frameworks guide the exploration of this compound’s reactivity and applications?

  • Methodological Answer : Research should integrate:

  • Frontier Molecular Orbital (FMO) Theory : Predicts sites of electrophilic/nucleophilic attack using HOMO-LUMO gaps calculated via Gaussian .
  • Hammett Linear Free Energy Relationships : Correlates nitro-group electronic effects with reaction rates in substitution reactions .
  • Drug Design Principles : Bioisosteric replacement (e.g., oxazole for thiazole) to optimize pharmacokinetics, as demonstrated in benzothiazole antitumor agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol
Reactant of Route 2
(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.